
1-(4-chloro-2,5-dimethoxyphenyl)-5-(methylsulfonyl)-1H-tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-CHLORO-2,5-DIMETHOXYPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL METHYL SULFONE is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a chloro-substituted dimethoxyphenyl group attached to a tetraazolyl methyl sulfone moiety
Preparation Methods
The synthesis of 1-(4-CHLORO-2,5-DIMETHOXYPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL METHYL SULFONE typically involves multiple steps, starting with the preparation of the chloro-dimethoxyphenyl precursor. This precursor is then subjected to a series of reactions to introduce the tetraazolyl and methyl sulfone groups.
-
Synthetic Routes and Reaction Conditions
Step 1: Synthesis of 4-chloro-2,5-dimethoxyphenyl precursor through chlorination and methoxylation reactions.
Step 2: Formation of the tetraazolyl group via cyclization reactions involving azide precursors.
Step 3: Introduction of the methyl sulfone group through sulfonation reactions using reagents like methyl sulfonyl chloride.
-
Industrial Production Methods
- Industrial production of this compound may involve optimized reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to enhance yield and purity. Large-scale synthesis may also employ continuous flow reactors for efficient production.
Chemical Reactions Analysis
1-(4-CHLORO-2,5-DIMETHOXYPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL METHYL SULFONE undergoes various chemical reactions, including:
-
Oxidation
- The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
-
Reduction
- Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
-
Substitution
- Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom, forming new derivatives.
-
Common Reagents and Conditions
- Oxidizing agents: Potassium permanganate, chromium trioxide.
- Reducing agents: Lithium aluminum hydride, sodium borohydride.
- Nucleophiles: Amines, thiols.
-
Major Products
- Oxidized derivatives (sulfoxides, sulfones), reduced derivatives, and substituted derivatives.
Scientific Research Applications
1-(4-CHLORO-2,5-DIMETHOXYPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL METHYL SULFONE has found applications in various scientific research fields:
-
Chemistry
- Used as a building block for the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
-
Biology
- Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
-
Medicine
- Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
-
Industry
- Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(4-CHLORO-2,5-DIMETHOXYPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL METHYL SULFONE involves its interaction with specific molecular targets and pathways:
-
Molecular Targets
- The compound may interact with enzymes, receptors, or other proteins, modulating their activities.
-
Pathways Involved
- It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
1-(4-CHLORO-2,5-DIMETHOXYPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL METHYL SULFONE can be compared with other similar compounds to highlight its uniqueness:
-
Similar Compounds
- 2,5-Dimethoxy-4-chloroamphetamine (DOC)
- 4-Chloro-2,5-dimethoxyamphetamine (4-Cl-2,5-DMA)
- 2,5-Dimethoxy-4-bromoamphetamine (DOB)
-
Uniqueness
- Unlike its analogs, 1-(4-CHLORO-2,5-DIMETHOXYPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL METHYL SULFONE possesses a tetraazolyl methyl sulfone group, which imparts distinct chemical and biological properties. This unique structure may contribute to its specific interactions with molecular targets and its potential applications in various fields.
Properties
Molecular Formula |
C10H11ClN4O4S |
|---|---|
Molecular Weight |
318.74 g/mol |
IUPAC Name |
1-(4-chloro-2,5-dimethoxyphenyl)-5-methylsulfonyltetrazole |
InChI |
InChI=1S/C10H11ClN4O4S/c1-18-8-5-7(9(19-2)4-6(8)11)15-10(12-13-14-15)20(3,16)17/h4-5H,1-3H3 |
InChI Key |
VPVHEOZXKCLLRY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1N2C(=NN=N2)S(=O)(=O)C)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-dichloro-6-[(1H-indazol-5-ylamino)methyl]phenol](/img/structure/B11067868.png)
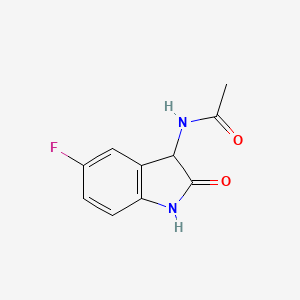
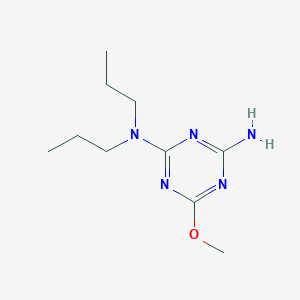
![5,7-dimethyl-2-(2-methyl-1H-indol-3-yl)-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B11067882.png)
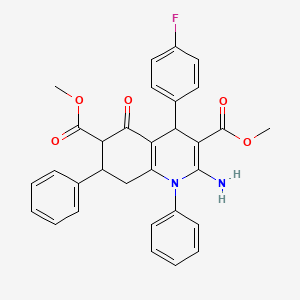
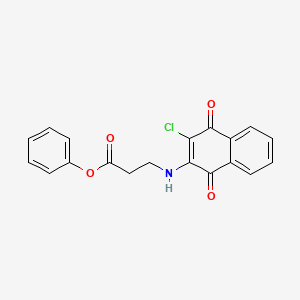
![N-(4-{[2-(phenylacetyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B11067893.png)
![4-(4-chlorophenyl)-3,4-dihydro-2H,5H-pyrano[3,2-c]chromene-2,5-dione](/img/structure/B11067899.png)
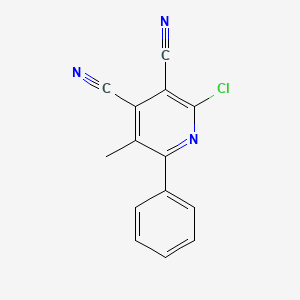
![1'-ethyl-2'-methyl-6'-nitro-1',4'-dihydro-2H,2'H-spiro[pyrimidine-5,3'-quinoline]-2,4,6(1H,3H)-trione](/img/structure/B11067913.png)
![Benzenepropanoic acid, alpha-[[(5-bromo-2-thienyl)sulfonyl]amino]-4-fluoro-](/img/structure/B11067915.png)
![2-chloro-N-{4-[(phenylacetyl)amino]-1,2,5-oxadiazol-3-yl}benzamide](/img/structure/B11067922.png)
![2-{[2-(4-chloro-3-methylphenoxy)ethyl]sulfanyl}-6-methylpyrimidin-4(3H)-one](/img/structure/B11067929.png)
![3-phenyl-N-[4-(1H-pyrrol-1-yl)benzyl]propanamide](/img/structure/B11067943.png)
